molecular formula C18H12IN3O B10864938 4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B10864938
M. Wt: 413.2 g/mol
InChI Key: HBTRJSQYWAEMCE-UHFFFAOYSA-N
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Description

5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring fused with iodophenyl and methylquinolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.

    Attachment of the Methylquinolyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling, where the quinoline derivative is reacted with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using iodine or bromine, and nucleophilic substitution using amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Pharmaceuticals: Investigated for its potential as an anti-cancer or anti-microbial agent due to its unique structure.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets, while the quinoline moiety can intercalate with DNA.

    Catalysis: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-Oxadiazole: Lacks the iodine and quinoline groups, making it less versatile in biological applications.

    3-(2-Methyl-4-Quinolyl)-1,2,4-Oxadiazole: Similar but without the iodophenyl group, affecting its reactivity and binding properties.

Uniqueness

5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to the combination of the iodophenyl and methylquinolyl groups, which confer distinct electronic and steric properties, enhancing its utility in various applications.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C18H12IN3O

Molecular Weight

413.2 g/mol

IUPAC Name

5-(2-iodophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12IN3O/c1-11-10-14(12-6-3-5-9-16(12)20-11)17-21-18(23-22-17)13-7-2-4-8-15(13)19/h2-10H,1H3

InChI Key

HBTRJSQYWAEMCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=CC=C4I

Origin of Product

United States

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